molecular formula C12H11BrN2O2 B1335854 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide CAS No. 438219-93-3

2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide

Cat. No. B1335854
M. Wt: 295.13 g/mol
InChI Key: NXMKDILUCRKBST-UHFFFAOYSA-N
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Description

2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide, commonly known as BNAH, is an organic compound used in various chemical and biological experiments. It has a molecular formula of C12H11BrN2O2 and a molecular weight of 295.13 g/mol .


Molecular Structure Analysis

The InChI code for 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide is 1S/C12H11BrN2O2/c13-10-3-1-9-6-11(4-2-8(9)5-10)17-7-12(16)15-14/h1-6H,7,14H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Antimicrobial Applications

2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide has been used in the synthesis of new 1,3,4-oxadiazole derivatives with 6-bromonaphthalene moiety. These derivatives exhibit significant antimicrobial activities, making them potential candidates for pharmaceutical applications. The derivatives were characterized through analytical and spectral data, confirming their structure and potential as antimicrobial agents (Mayekar et al., 2010).

Microwave-assisted Synthesis and Antibacterial Activity

Antibacterial Properties

Another study highlights the microwave-assisted synthesis of Schiff base derivatives of 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide. These derivatives were tested for in vitro antibacterial activity, demonstrating their efficacy in combating bacterial infections. This study provides insights into the potential of these derivatives in addressing bacterial-related health issues (Venkatesan et al., 2012).

Anticancer Evaluation

Anticancer Potential

In the realm of cancer research, 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide has been used to synthesize compounds with potential anticancer properties. One study explored the synthesis of 1,3,4-oxadiazole derivatives, evaluating their effectiveness against various cancer cell lines. This research contributes to the development of new therapeutic agents for cancer treatment (Salahuddin et al., 2014).

Synthesis of Palladium Precatalyst

Catalysis in Organic Reactions

A study on the synthesis of a palladium(II) complex using 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide as a ligand revealed its potential as an efficient precatalyst in Suzuki cross-coupling reactions. This research is significant in the field of organic synthesis, providing a novel approach to catalysis (Zhou et al., 2009).

Supramolecular Architectures and Nonlinear Optical Properties

Material Science and Optics

The compound has been studied for its role in forming supramolecular architectures and exhibiting nonlinear optical properties. This research contributes to the understanding of molecular interactions and their implications in material science (Khalid et al., 2021)

Antimicrobial Evaluation of Derivatives

Further Antimicrobial Insights

Continuing the exploration of antimicrobial properties, a study utilized 2-cyano-N-[1-(naphtha-2-yl)ethylidene] acetohydrazide, a derivative of 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide, to synthesize various compounds with potential antimicrobial effects. These compounds were evaluated against different microbial strains, adding to the pool of knowledge about potential antimicrobial agents (Mahmoud et al., 2017).

Photoarylation and Alkylation Studies

Photochemistry and Organic Synthesis

The photochemistry of derivatives related to 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide has been studied for understanding their reactivity under different conditions. This research provides valuable insights into the photochemical behavior of such compounds, which can be crucial for various applications in organic synthesis (Pretali et al., 2009).

DNA Protection and Damage Studies

DNA Interaction and Protection

A study focused on the synthesis of new compounds using 2-(naphthalen-3-yloxy)acetohydrazide, a variant of 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide, and tested their protective activity against DNA damage induced by bleomycin-iron complex. This research offers a promising avenue in the development of agents that can protect DNA from damage (Abdel-Wahab et al., 2009).

properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)oxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c13-10-3-1-9-6-11(4-2-8(9)5-10)17-7-12(16)15-14/h1-6H,7,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMKDILUCRKBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217048
Record name 2-[(6-Bromo-2-naphthalenyl)oxy]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide

CAS RN

438219-93-3
Record name 2-[(6-Bromo-2-naphthalenyl)oxy]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438219-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Bromo-2-naphthalenyl)oxy]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AN Mayekar, HS Yathirajan, B Narayana… - … Journal of chemistry, 2010 - researchgate.net
A series of new 1, 3, 4-oxadiazole derivatives having 6-bromonaphthalene moiety are synthesized. 2-[(6-bromo-2-naphthyl) oxy] acetohydrazide was treated with various substituted …
Number of citations: 57 www.researchgate.net
PM Prajapati, DDJ Sen - International Journal of Advances in …, 2013 - researchgate.net
3, 4-Oxadiazole and Pyrazole is a highly privileged structure the derivatives of which exhibit a wide range of biological activities including Antibacterial, Antifungal, Antiinflammatory, …
Number of citations: 2 www.researchgate.net
B Mukesh, S Vandana - Int J Res Ayurveda Pharmacy, 2011 - academia.edu
3, 4-Oxadiazole is a highly privileged structure the derivatives of which exhibit a wide range of biological activities including antibacterial, antitubercular, vasodialatory, antifungal, …
Number of citations: 9 www.academia.edu
A Pangal, JA Shaikh - Research Journal of Chemical Sciences …, 2013 - isca.me
Heterocyclic compounds possess diverse biological properties that have lead to intense study and research of these compounds. One of these compounds is Oxadiazole which has …
Number of citations: 17 isca.me
DK Meher, AK Nayak, AK Singh… - … of Pharmacognosy and …, 2020 - phytojournal.com
Impacted numerous drug discovery programs including-muscarinic antagonists, benzodiazepine receptor partial agonists, Dopamine transporters, antirhinovirals, growth hormone …
Number of citations: 4 www.phytojournal.com
A RAMESH - 2020 - shodhgangotri.inflibnet.ac.in
REVIEW OF LITERATURE Dr Zhang X et al., (2019) synthesized unsymmetrical 2,5-disubstituted-1,3,4, - oxadiazole by condensation o Page 1 REVIEW OF LITERATURE Dr Zhang X et …
Number of citations: 2 shodhgangotri.inflibnet.ac.in
N Jaiswal, AK Singh, D Singh, T Ahmad
Number of citations: 0

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